2-(3-chloropropylsulfanylmethyl)pyridine
Overview
Description
2-(3-chloropropylsulfanylmethyl)pyridine is an organic compound that features a pyridine ring attached to a chloropropyl sulphide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropylsulfanylmethyl)pyridine typically involves the reaction of pyridine derivatives with chloropropyl sulphide under specific conditions. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloropropylsulfanylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphide group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-chloropropylsulfanylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-chloropropylsulfanylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity . The sulphide group can undergo redox reactions, contributing to its reactivity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: A related compound with similar structural features but different reactivity and applications.
Pyridinium salts: These compounds share the pyridine ring structure and are known for their diverse reactivity and applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(3-chloropropylsulfanylmethyl)pyridine is unique due to its combination of a pyridine ring and a chloropropyl sulphide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12ClNS |
---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
2-(3-chloropropylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8H2 |
InChI Key |
PAUTVGCJEKOAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.